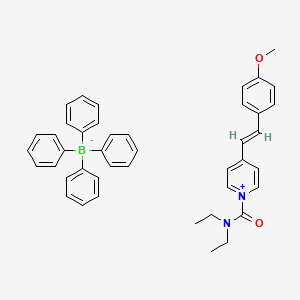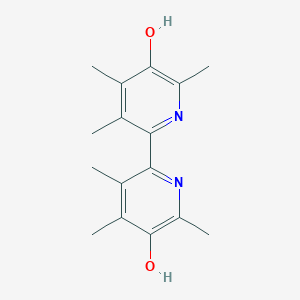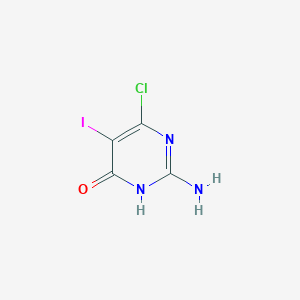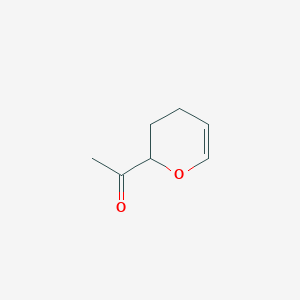
1-(3,4-dihydro-2H-pyran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-pyran-2-yl)ethanone is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.153 g/mol . It is a heterocyclic compound containing a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. This compound is often used as an intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
1-(3,4-dihydro-2H-pyran-2-yl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of methyl vinyl ketone with acrolein . The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like methylmagnesium bromide . The reaction mixture is cooled to -60°C and then gradually warmed to 0°C over several hours . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
1-(3,4-dihydro-2H-pyran-2-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(3,4-dihydro-2H-pyran-2-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyran-2-yl)ethanone involves its ability to undergo various chemical transformations. The keto group in the compound is highly reactive and can participate in nucleophilic addition and substitution reactions . The pyran ring provides stability and enhances the compound’s reactivity in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1-(3,4-dihydro-2H-pyran-2-yl)ethanone can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: This compound has a similar pyran ring structure but lacks the ethanone group.
2-Acetyl-3,4-dihydro-2H-pyran: This compound has an additional acetyl group, making it more reactive in certain chemical reactions.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound has a similar structure but with a different position of the keto group.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable intermediate in various chemical and industrial processes .
Properties
CAS No. |
3749-34-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-2-yl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-6(8)7-4-2-3-5-9-7/h3,5,7H,2,4H2,1H3 |
InChI Key |
AOFHZPHBPUYLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


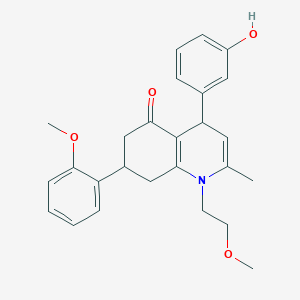
![N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11769624.png)
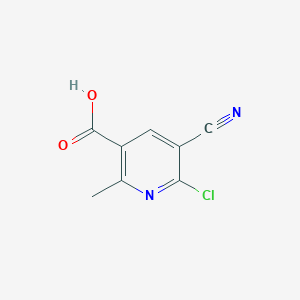
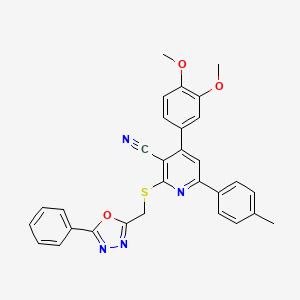
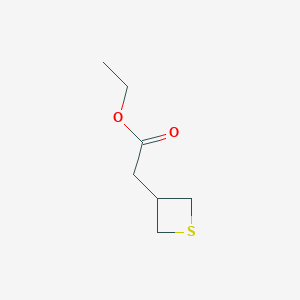
![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)
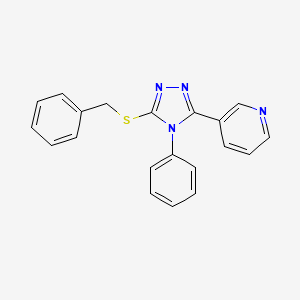
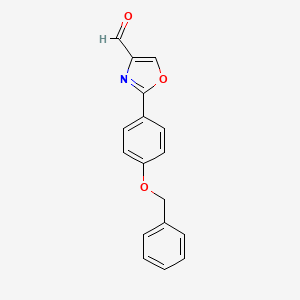
![2-(Trifluoromethyl)benzo[d]thiazol-7-amine](/img/structure/B11769671.png)
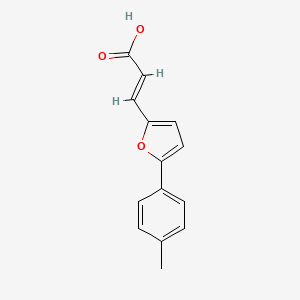
![3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769690.png)
